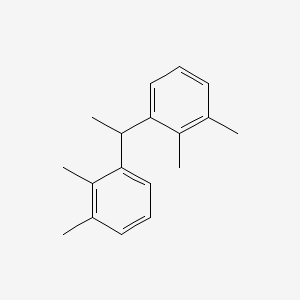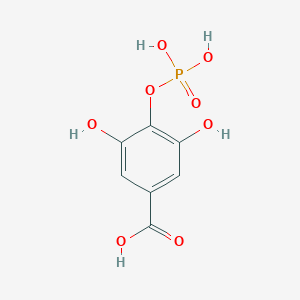![molecular formula C9H12Te B14692366 Benzene, [(1-methylethyl)telluro]- CAS No. 32343-99-0](/img/structure/B14692366.png)
Benzene, [(1-methylethyl)telluro]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1-methylethyl)telluro]- is an organotellurium compound with the molecular formula C9H12Te This compound features a benzene ring substituted with a tellurium atom bonded to a 1-methylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-methylethyl)telluro]- typically involves the reaction of tellurium with isopropylbenzene (cumene) under specific conditions. One common method includes the reductive cleavage of the tellurium-tellurium bond using lanthanum metal . This reaction is carried out in an inert atmosphere to prevent oxidation and ensure the stability of the product.
Industrial Production Methods: While industrial production methods for Benzene, [(1-methylethyl)telluro]- are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: Benzene, [(1-methylethyl)telluro]- can undergo oxidation reactions, leading to the formation of telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, potentially forming tellurides.
Substitution: The tellurium atom in Benzene, [(1-methylethyl)telluro]- can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Telluroxides or tellurones.
Reduction: Tellurides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzene, [(1-methylethyl)telluro]- has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of Benzene, [(1-methylethyl)telluro]- involves the interaction of the tellurium atom with various molecular targets. Tellurium can form bonds with sulfur-containing biomolecules, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
Comparación Con Compuestos Similares
- Benzene, [(1-phenylethyl)telluro]-
- Benzene, [(1-methylethyl)seleno]-
- Benzene, [(1-methylethyl)thio]-
Comparison:
- Benzene, [(1-phenylethyl)telluro]- : Similar structure but with a phenylethyl group instead of a methylethyl group, leading to different reactivity and applications.
- Benzene, [(1-methylethyl)seleno]- : Contains selenium instead of tellurium, resulting in different chemical properties and biological activities.
- Benzene, [(1-methylethyl)thio]- : Contains sulfur instead of tellurium, with distinct reactivity and potential uses in organic synthesis and materials science.
Benzene, [(1-methylethyl)telluro]- stands out due to the unique properties imparted by the tellurium atom, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
32343-99-0 |
|---|---|
Fórmula molecular |
C9H12Te |
Peso molecular |
247.8 g/mol |
Nombre IUPAC |
propan-2-yltellanylbenzene |
InChI |
InChI=1S/C9H12Te/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
DCXPWEXGIZAZJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Te]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B14692285.png)
![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
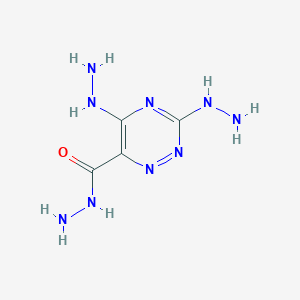

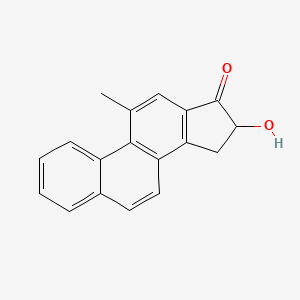
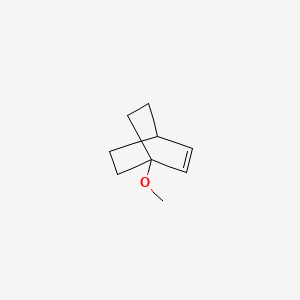
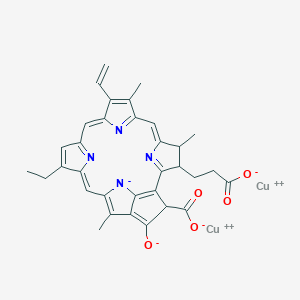
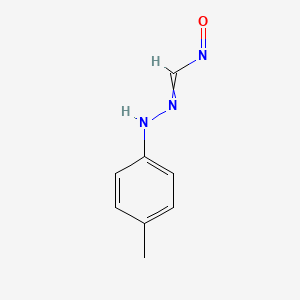
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
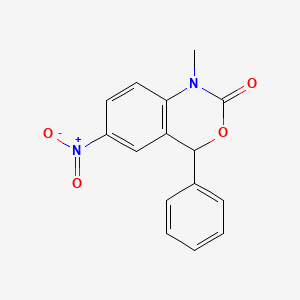
![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
